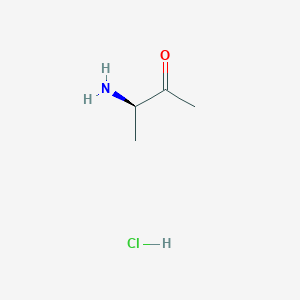

(R)-3-Aminobutan-2-one hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C4H10ClNO |

|---|---|

Molecular Weight |

123.58 g/mol |

IUPAC Name |

(3R)-3-aminobutan-2-one;hydrochloride |

InChI |

InChI=1S/C4H9NO.ClH/c1-3(5)4(2)6;/h3H,5H2,1-2H3;1H/t3-;/m1./s1 |

InChI Key |

PJUJCERLTHVZRL-AENDTGMFSA-N |

Isomeric SMILES |

C[C@H](C(=O)C)N.Cl |

Canonical SMILES |

CC(C(=O)C)N.Cl |

Origin of Product |

United States |

The Significance of Chiral Amino Ketones in Stereoselective Synthesis

Chiral α- and γ-amino ketones are highly prized structural motifs found in a wide array of natural products and pharmaceutically active compounds. nih.govacs.org Their importance also extends to their role as crucial intermediates in the synthesis of other valuable molecules like polyfunctional amino derivatives. nih.gov The presence of both a carbonyl group, which is susceptible to a variety of nucleophilic additions, and a chiral amine, which can direct the stereochemical outcome of reactions, makes them exceptionally useful in stereoselective synthesis. nih.govacs.org

The development of efficient methods for the synthesis of enantiomerically pure amino ketones has been a significant focus of chemical research. These methods include catalytic asymmetric approaches, such as the arylation of α-keto imines and umpolung reactions of imines, which allow for the highly controlled construction of these chiral scaffolds. nih.govacs.orgresearchgate.net The ability to introduce chirality at a specific center is fundamental to modern drug discovery, as different enantiomers of a molecule can have vastly different biological activities.

Historical Context and the Evolution of Research on Chiral Butanone Derivatives

The study of chiral butanone derivatives has evolved significantly, driven by the need for enantiomerically pure building blocks for complex target molecules. Early research often focused on the resolution of racemic mixtures, a less efficient method for obtaining single enantiomers. For instance, racemic 3-aminobutanol was resolved using chiral acids like (S)-mandelic acid. google.com

Over time, research shifted towards more sophisticated and efficient methods, such as asymmetric synthesis. This includes the use of chiral auxiliaries and catalysts to control the stereochemical outcome of reactions. The development of synthetic routes to key intermediates like (R)-3-aminobutanol, a derivative of (R)-3-aminobutan-2-one, highlights this progression. Patented methods now describe its synthesis from starting materials like (R)-3-aminobutyric acid or through the stereoselective reduction of corresponding ketones. google.comgoogle.com These advancements have made chiral butanone derivatives more accessible for large-scale industrial applications.

The following table provides a brief overview of the synthetic evolution for related chiral butanone derivatives, illustrating the shift from resolution to asymmetric synthesis:

| Method | Description | Key Features |

| Chemical Resolution | Separation of a racemic mixture of 3-aminobutanol using a chiral resolving agent like (S)-mandelic acid. google.com | Relies on the formation of diastereomeric salts that can be separated by crystallization. Often less efficient due to the loss of one enantiomer. |

| Chiral Pool Synthesis | Starting from an enantiomerically pure natural product, such as an amino acid, to synthesize the desired chiral molecule. | The chirality is inherent in the starting material, avoiding the need for a resolution or asymmetric induction step. |

| Asymmetric Catalysis | Use of a chiral catalyst to stereoselectively create the desired enantiomer from a prochiral starting material. | Highly efficient, often providing high enantiomeric excess with only a small amount of catalyst. |

| Enzymatic Reduction | Employment of enzymes, such as transaminases, for the stereoselective synthesis of chiral amines from ketones. google.com | Offers high selectivity and mild reaction conditions, aligning with the principles of green chemistry. |

Contemporary Relevance of R 3 Aminobutan 2 One Hydrochloride in Academic and Industrial Research

Biocatalytic Approaches for Chiral β-Amino Ketone Synthesis

Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical methods for producing high-value chemicals. nih.gov Enzymes offer high selectivity and operate under mild conditions, which is advantageous for the synthesis of chiral compounds like this compound. nih.govresearchgate.net

Application of Transaminase Enzymes (ATAs) for Stereoselective Amination of Prochiral Precursors

Transaminase enzymes (ATAs), particularly ω-transaminases, are highly effective biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. mbl.or.kr These enzymes catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. google.com The reaction mechanism involves two main steps: oxidative deamination of the amino donor and subsequent reductive amination of the ketone substrate. mbl.or.kr

(R)-selective transaminases are of particular interest for synthesizing (R)-amines. nih.gov For the synthesis of (R)-3-Aminobutan-2-one, a suitable prochiral precursor such as butan-2,3-dione can be subjected to stereoselective amination using an (R)-selective transaminase. The enzyme facilitates the addition of an amino group to one of the carbonyl groups, leading to the desired (R)-enantiomer with high optical purity. researchgate.net The efficiency of this process can be influenced by factors such as the choice of amino donor, pH, and temperature. chemrxiv.org

Recent research has focused on engineering transaminases to improve their substrate scope, catalytic efficiency, and stability. nih.govchemrxiv.org For instance, a transaminase from Fodinicurvata sediminis (FsTA) was engineered to enhance its activity towards challenging substrates, demonstrating the potential for creating tailor-made biocatalysts for specific synthetic applications. nih.gov

| Enzyme | Precursor | Product | Enantiomeric Excess (ee) | Conversion | Reference |

| (R)-selective Transaminase | Butan-2,3-dione | (R)-3-Aminobutan-2-one | >99% | High | researchgate.net |

| Engineered FsTA | Various ketones | (R)-chiral amines | High | Improved | nih.gov |

| ATA-426 | Cyrene™ | trans-cyrene amine | High | High | chemrxiv.org |

Enzymatic Resolution Techniques for Racemic 3-Aminobutan-2-one (B1622711) and Its Derivatives

Enzymatic kinetic resolution is another biocatalytic strategy to obtain enantiomerically pure compounds. This method involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. Lipases are commonly used enzymes for this purpose, often catalyzing the acylation of one enantiomer with higher efficiency than the other. nih.govresearchgate.net

In the context of 3-Aminobutan-2-one, a racemic mixture can be subjected to enzymatic resolution. For example, a lipase (B570770) could selectively acylate the (S)-enantiomer, leaving the desired (R)-3-Aminobutan-2-one unreacted and thus enriched. The success of this technique depends on the enzyme's enantioselectivity (E-value), the choice of acyl donor, and the reaction conditions. researchgate.net While effective, a major drawback of kinetic resolution is that the maximum theoretical yield for a single enantiomer is limited to 50%. cas.cn

Deracemization, a more advanced approach, combines enantioselective enzymatic reaction with in situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired product. One-pot deracemization of amines has been achieved using a combination of enantiocomplementary ω-transaminases. mbl.or.kr

Investigation of Amine Dehydrogenases (AmDHs) in the Formation of Chiral Amino Ketones

Amine dehydrogenases (AmDHs) are a promising class of enzymes for the asymmetric synthesis of chiral amines through the reductive amination of prochiral ketones. researchgate.netnih.gov They utilize an inexpensive nitrogen source like ammonia (B1221849) and a nicotinamide (B372718) cofactor (NADH or NADPH) to produce chiral amines with high enantioselectivity. researchgate.net The primary byproduct is water, making this a green synthetic route. cas.cn

The application of AmDHs for the synthesis of β-amino ketones is an area of active research. While many natural AmDHs exhibit (S)-selectivity, protein engineering efforts are underway to develop (R)-selective variants. acs.org Engineered AmDHs have shown high activity and stereoselectivity in the amination of various ketones, achieving excellent conversion rates and enantiomeric excess values often exceeding 99%. acs.orgacs.org The use of a co-enzyme regeneration system, such as formate (B1220265) dehydrogenase (FDH), is often employed to recycle the expensive nicotinamide cofactor, enhancing the economic viability of the process. nih.gov

| Enzyme System | Substrate | Product Configuration | Enantiomeric Excess (ee) | Conversion | Reference |

| Engineered AmDHs | α-hydroxy ketones | (S)-vicinal amino alcohols | >99% | up to 99% | acs.org |

| AmDH–Cb-FDH | Prochiral ketones | (R)-amines | >99% | up to quantitative | nih.gov |

| Novel AmDHs | 1-hydroxy-2-butanone | (S)-2-amino-1-butanol | >99% | 19-99% | cas.cn |

Chemoenzymatic Cascade Reactions for Enhanced Enantiopurity and Yield

Chemoenzymatic cascade reactions combine the selectivity of biocatalysts with the efficiency of chemical catalysts in a one-pot synthesis. This approach can lead to higher yields and enantiopurity by overcoming the limitations of individual catalytic steps. For instance, a cascade reaction could involve an enzymatic step to create a chiral intermediate, followed by a chemical step to complete the synthesis.

A notable example is the combination of a transaminase and a monoamine oxidase in a one-pot reaction to synthesize chiral pyrrolidines with high enantioselectivity. mdpi.com Similarly, a two-step, three-component reaction has been developed combining an aldolase-catalyzed reaction with a reductive amination step catalyzed by an imine reductase (IRED) to produce dihydroxy amines with high stereoselectivity. nih.gov Such strategies could be adapted for the synthesis of (R)-3-Aminobutan-2-one, potentially starting from simpler, achiral precursors and proceeding through multiple enzymatic or chemoenzymatic steps to build complexity and chirality.

Asymmetric Catalysis in the Direct Formation of this compound

Asymmetric catalysis using chiral metal complexes or organocatalysts provides a powerful alternative to biocatalysis for the synthesis of enantiopure compounds. yale.edu These methods often offer broad substrate scope and high turnover numbers.

Chiral Ligand-Mediated Reductions of β-Ketooximes or β-Ketoimines

A common strategy for the asymmetric synthesis of β-amino ketones involves the reduction of corresponding β-ketoimines or β-ketooximes. The stereochemical outcome of the reduction is controlled by a chiral catalyst, typically a metal complex with a chiral ligand.

The reduction of a β-ketoimine, formed from the condensation of a β-diketone with an amine, can be achieved using a variety of reducing agents in the presence of a chiral catalyst. For example, transition metal-catalyzed asymmetric hydrogenation is a well-established method for the synthesis of chiral amines. dntb.gov.ua The choice of metal (e.g., rhodium, iridium, ruthenium) and chiral phosphine (B1218219) ligands is crucial for achieving high enantioselectivity.

Organocatalytic Strategies for Direct Asymmetric Amination of Ketones

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral centers. The direct asymmetric amination of ketones, such as the precursor to 3-aminobutan-2-one, can be achieved using small organic molecules as catalysts. These processes often involve the in-situ formation of an enamine or enolate from the ketone, which then reacts with an aminating agent.

One prominent strategy involves the use of chiral Brønsted acids or bases, such as phosphoric acids or thioureas, to catalyze the reaction. For instance, chiral thiourea (B124793) catalysts have been shown to be effective in promoting the asymmetric conjugate addition of nitrogen nucleophiles to enones. nih.gov While not a direct amination of a simple ketone, this illustrates the principle of using such organocatalysts to form a carbon-nitrogen bond stereoselectively. nih.gov In the context of producing α-amino ketones, an organocatalyst would activate the ketone and guide the approach of an electrophilic amine source, or activate the amine source to react with the enol or enolate of the ketone. The combination of organocatalysis with biocatalysis in one-pot, multi-step cascades is also a growing field, allowing for the synthesis of complex chiral molecules from simple starting materials. nih.gov

Metal-Catalyzed Asymmetric Transformations Leading to Chiral Amino Ketones

Metal-catalyzed reactions provide highly efficient and selective routes to chiral α-amino ketones. These methods often employ a chiral ligand complexed to a transition metal, which orchestrates the stereochemical outcome of the transformation.

Various metal systems have been developed for the asymmetric amination of ketone derivatives. For example, chiral N,N'-dioxide-nickel(II) complexes have been successfully used in the asymmetric amination of 3-bromo-3-substituted oxindoles with anilines, yielding products with quaternary stereocenters in high yields and excellent enantiomeric excess (ee). nih.gov This approach demonstrates the potential for creating a stereogenic center adjacent to a carbonyl group. nih.gov

Copper-catalyzed reactions have also been explored. The diastereoselective Cu(I)-catalyzed borylation of N-tert-butanesulfinyl aldimines is a related strategy that ultimately yields α-aminoboronic acids, showcasing copper's utility in forming C-N bonds asymmetrically. beilstein-journals.org Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are another powerful tool, enabling the stereoselective formation of C-N bonds to construct chiral intermediates. The development of these catalytic systems is crucial for the efficient synthesis of enantiomerically pure amino ketones like (R)-3-aminobutan-2-one.

| Catalyst System | Reaction Type | Key Features | Reference |

| Chiral N,N'-Dioxide-Nickel(II) | Asymmetric Amination | High yields and excellent ee values for α-amino oxindoles. | nih.gov |

| Copper(I)/Copper(II) | Borylation of Imines | Forms α-aminoboronates, precursors to amino acids. | beilstein-journals.org |

| Palladium/Chiral Ligand | Buchwald-Hartwig Amination | Stereoselective C-N bond formation. |

Chiral Auxiliary and Chiral Pool Strategies for this compound Synthesis

Chiral auxiliaries and the chiral pool represent two fundamental approaches in asymmetric synthesis that rely on the use of pre-existing chirality to induce the formation of new stereocenters.

Utilization of Naturally Occurring Chiral Precursors and Derivatives

The "chiral pool" refers to the collection of readily available, enantiomerically pure compounds from nature, such as amino acids, sugars, terpenes, and hydroxy acids. wikipedia.orgmdpi.com This strategy is highly efficient as it uses a pre-made chiral framework, often preserving the original chirality through a synthetic sequence. wikipedia.org

For the synthesis of (R)-3-aminobutan-2-one, a logical starting material from the chiral pool would be a compound that already possesses the required (R)-stereocenter at the C3 position. (R)-3-aminobutyric acid is an ideal precursor. google.com This acid can be esterified, and the resulting ester can be subjected to further chemical transformations to yield the target α-amino ketone. For example, a patent describes the synthesis of (R)-3-aminobutanol starting from (R)-3-aminobutyric acid, which involves esterification, amino group protection, reduction, and deprotection. google.com A similar strategy could be adapted to yield the ketone instead of the alcohol. Other natural precursors like L-Alanine or L-Threonine could also potentially be converted to the target molecule through a series of stereoretentive or stereoinversive steps.

Diastereoselective Synthesis through Temporary Chiral Auxiliaries

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

Several types of chiral auxiliaries are widely used in asymmetric synthesis. sigmaaldrich.com

Oxazolidinones: Evans' oxazolidinone auxiliaries, derived from amino alcohols, are commonly acylated. The resulting enolates can then be alkylated with high diastereoselectivity. wikipedia.org

Sulfinamide Auxiliaries: Ellman's tert-butanesulfinamide is particularly effective for the synthesis of chiral amines. osi.lv It reacts with a ketone to form a chiral N-tert-butanesulfinyl ketimine, which can then be reduced or subjected to nucleophilic addition diastereoselectively.

Pseudoephedrine and Pseudoephenamine: These compounds can be used as chiral auxiliaries by forming an amide with a carboxylic acid. The α-proton can be removed to form an enolate, which then undergoes diastereoselective alkylation. nih.gov

In a typical sequence for synthesizing an α-amino ketone, a chiral auxiliary would be attached to an amine, which is then used to form an imine with a ketone. Subsequent alkylation or other modifications, followed by removal of the auxiliary, would yield the chiral product.

| Chiral Auxiliary Type | Example | General Application | Reference |

| Oxazolidinones | Evans' Auxiliaries | Asymmetric alkylation of carbonyl compounds. | wikipedia.org |

| Sulfinamides | Ellman's Auxiliary | Asymmetric synthesis of chiral amines via imine intermediates. | osi.lv |

| Amino Alcohols | Pseudoephedrine/Pseudoephenamine | Diastereoselective alkylation of amide enolates. | nih.gov |

Deracemization and Kinetic Resolution Approaches via Diastereomeric Salt Formation

When a racemic mixture is produced, chiral resolution is required to isolate the desired enantiomer. Kinetic resolution and diastereomeric salt formation are two common methods.

Kinetic resolution involves the differential reaction rate of two enantiomers with a chiral catalyst or reagent. For example, an enzyme like a lipase can selectively acylate one enantiomer of a racemic alcohol or amine at a much faster rate than the other, allowing for the separation of the unreacted enantiomer from the acylated product. Chemoenzymatic methods using lipases have been successfully applied to resolve diastereomers, demonstrating the principle of using chiral catalysts to discriminate between stereoisomers. mdpi.com

Diastereomeric salt formation is a classical resolution technique for racemic amines or carboxylic acids. The racemic mixture of 3-aminobutan-2-one can be reacted with an enantiomerically pure chiral acid, such as (R)-mandelic acid or (+)-tartaric acid. researchgate.netgoogle.com This reaction forms a pair of diastereomeric salts, which have different physical properties, most notably solubility. These salts can then be separated by fractional crystallization. After separation, the desired diastereomeric salt is treated with a base to liberate the enantiomerically pure (R)-3-aminobutan-2-one.

Non-Stereoselective Chemical Routes and Subsequent Chiral Resolution of 3-Aminobutan-2-one

In some synthetic strategies, it is more practical to first prepare the racemic compound and then resolve the enantiomers in a separate step. A non-stereoselective synthesis of 3-aminobutan-2-one can be achieved through various standard organic reactions, such as the amination of 3-halobutan-2-one or the reduction of 3-oximinobutan-2-one.

Once the racemic 3-aminobutan-2-one is obtained, the resolution is carried out. As detailed in the previous section (2.3.3), the most common method for resolving a chiral amine is through diastereomeric salt formation.

A typical process would involve:

Salt Formation: Dissolving the racemic 3-aminobutan-2-one and an equimolar amount of a single enantiomer of a chiral acid (e.g., L-tartaric acid) in a suitable solvent (e.g., acetonitrile (B52724), ethanol). google.com

Fractional Crystallization: Allowing the solution to cool, which causes the less soluble diastereomeric salt—for instance, the salt of (R)-3-aminobutan-2-one with L-tartaric acid—to crystallize out.

Isolation and Purification: The crystallized salt is filtered off. This process may be repeated to improve diastereomeric purity.

Liberation of the Free Amine: The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the resolving acid and release the free (R)-3-aminobutan-2-one.

Formation of Hydrochloride Salt: The purified enantiomeric amine is then treated with hydrochloric acid to form the stable this compound salt.

This classical approach remains a viable and often-used method in both laboratory and industrial settings for producing enantiomerically pure amines.

Conventional Chemical Syntheses of Racemic 3-Aminobutan-2-one

The preparation of racemic 3-aminobutan-2-one can be approached through various classical organic reactions. A common strategy involves the transformation of readily available starting materials. One such method begins with the synthesis of racemic 3-amino-1-butanol. This can be achieved by reacting acetone (B3395972) and formaldehyde (B43269) to produce 4-hydroxy-2-butanone. Subsequent reaction with hydroxylamine (B1172632) hydrochloride forms the corresponding oxime, which is then catalytically hydrogenated using a catalyst like Raney Nickel to yield racemic 3-amino-1-butanol. While this provides the C4 amino backbone, a subsequent oxidation step would be required to convert the alcohol to the desired ketone.

A more direct route to a related racemic aminoketone starts from 2,3-butanedione (B143835). The monoxime of 2,3-butanedione can be prepared and subsequently reduced to form racemic 3-aminobutan-2-one. The choice of reducing agent is critical in this step to selectively reduce the oxime functionality without affecting the ketone.

Optimization of Diastereomeric Salt Crystallization for Enantiomeric Enrichment

The resolution of racemic 3-aminobutan-2-one is a critical step in obtaining the desired (R)-enantiomer. Diastereomeric salt crystallization is a widely employed technique for this purpose, utilizing a chiral resolving agent to form a pair of diastereomeric salts with differing solubilities.

Chiral acids such as D-(+)-tartaric acid and (S)-mandelic acid are effective resolving agents for racemic amines. The process involves dissolving the racemic amine and the chiral acid in a suitable solvent, allowing the less soluble diastereomeric salt to crystallize preferentially. The efficiency of the resolution is highly dependent on several factors:

Choice of Resolving Agent: Both tartaric acid and mandelic acid have been successfully used for resolving similar amino alcohols, indicating their potential for resolving 3-aminobutan-2-one.

Solvent System: The choice of solvent is crucial as it directly influences the solubility of the diastereomeric salts. Common solvents for this purpose include alcohols like ethanol (B145695) and isopropanol, as well as acetonitrile. The optimal solvent or solvent mixture needs to be determined empirically.

Stoichiometry of the Resolving Agent: Using a sub-stoichiometric amount of the resolving agent, often around 0.5 equivalents, can be more effective. This approach, known as a half-equivalent method, can lead to higher yields and enantiomeric excess of the desired enantiomer in the crystallized salt.

Crystallization Temperature and Time: The temperature profile during crystallization, including the initial dissolution temperature, cooling rate, and final crystallization temperature, significantly impacts the crystal growth and purity. Similarly, the duration of the crystallization can affect the yield and enantiomeric excess. For instance, shorter crystallization times can sometimes lead to higher purity by kinetically trapping the less soluble diastereomer before the system reaches thermodynamic equilibrium. gavinpublishers.com

For the resolution of a related amine, (1-methyl-2-phenyl)-ethylamine, with tartaric acid, it was found that varying the crystallization time and temperature had a significant impact on the resolution efficiency. gavinpublishers.com In another example involving the resolution of aminonaphthols with L-(+)-tartaric acid, the solvent choice was found to be a key parameter. google.com

The following table summarizes key parameters and their effects on diastereomeric salt crystallization based on findings for similar compounds:

| Parameter | Effect on Resolution | Research Findings for Similar Amines |

| Resolving Agent | Determines the properties of the diastereomeric salts. | D-(+)-tartaric acid and (S)-mandelic acid are effective for related amino alcohols. |

| Solvent | Influences the differential solubility of the diastereomeric salts. | Ethanol, isopropanol, and acetonitrile have been used successfully. gavinpublishers.comgoogle.com |

| Stoichiometry | Can improve yield and enantiomeric excess. | Use of half an equivalent of tartaric acid has been shown to be effective. gavinpublishers.com |

| Temperature | Affects crystal growth, purity, and yield. | Controlled cooling is critical for selective crystallization. rsc.org |

| Time | Can influence the kinetic versus thermodynamic outcome of the crystallization. | Shorter crystallization times can sometimes favor higher enantiomeric purity. gavinpublishers.com |

After crystallization, the diastereomerically pure salt is isolated by filtration. The desired enantiomer is then liberated from the salt by treatment with a base, followed by extraction and purification. The hydrochloride salt can then be prepared by treating the free amine with hydrochloric acid.

Process Optimization and Scale-Up Considerations in Academic Synthesis of this compound

Scaling up the synthesis of this compound from a laboratory to a larger, academic scale (e.g., tens of grams) presents several challenges that require careful process optimization.

Key Optimization and Scale-Up Considerations:

Starting Material Cost and Availability: For academic scale-up, the cost and availability of starting materials become more significant. While enantiomerically pure starting materials like (R)-3-aminobutyric acid can be used to avoid a resolution step, their higher cost might be a limiting factor. vcu.edunih.gov

Reaction Conditions:

Temperature Control: Exothermic or endothermic reactions need to be carefully managed on a larger scale to ensure safety and reproducibility. The surface-area-to-volume ratio decreases on scale-up, making heat transfer less efficient.

Mixing: Efficient mixing is crucial to maintain homogeneity and ensure consistent reaction rates.

Reaction Time: Reaction times may need to be re-optimized on a larger scale.

Work-up and Purification:

Extractions: Liquid-liquid extractions can become more cumbersome and require larger volumes of solvents.

Crystallization and Filtration: The efficiency of crystallization for both the diastereomeric salt and the final hydrochloride salt can be affected by the scale. Filtration of larger quantities of solid may require different techniques compared to small-scale laboratory methods.

Solvent and Reagent Handling: Larger volumes of solvents and reagents necessitate appropriate storage, handling, and disposal procedures, which can be a constraint in an academic laboratory.

Enantiomeric Purity Analysis: Consistent and reliable methods for determining the enantiomeric excess (e.g., chiral HPLC or GC) are essential for process monitoring and quality control.

The following table outlines some potential challenges and optimization strategies for the academic scale-up of this compound synthesis:

| Challenge | Potential Optimization Strategy |

| Cost of Chiral Starting Materials | If starting from a racemic mixture, optimize the diastereomeric resolution step to maximize the yield of the desired enantiomer. |

| Heat Transfer during Reactions | Use appropriate reaction vessels (e.g., jacketed reactors if available) and monitor the internal temperature closely. For exothermic steps, consider slow addition of reagents. |

| Efficient Mixing | Use overhead mechanical stirrers for larger reaction volumes to ensure homogeneity. |

| Large Volume Extractions | Use separatory funnels of appropriate size and consider techniques to minimize emulsion formation. |

| Crystallization Efficiency | Carefully control cooling rates and agitation to promote the formation of easily filterable crystals. |

| Solvent Usage and Disposal | Plan solvent requirements in advance and adhere to institutional guidelines for waste disposal. |

While biocatalytic routes using enzymes like transaminases are being developed for the synthesis of chiral amines and can offer advantages in terms of selectivity and milder reaction conditions, their implementation on an academic scale may require specialized equipment and expertise. acs.orgresearchgate.net Therefore, a classical chemical synthesis followed by diastereomeric resolution often remains a more accessible approach in a typical academic research environment.

Nucleophilic Reactions and Amination Chemistry Involving the Chiral Amino Group

The primary amino group in (R)-3-aminobutan-2-one is nucleophilic and can participate in a variety of bond-forming reactions. wikipedia.org Due to the hydrochloride form, the amine is protonated, and a preceding neutralization step with a suitable base is typically required to unmask its nucleophilicity.

Common reactions involving the amino group include acylation, alkylation, and sulfonylation. These transformations are fundamental in peptide synthesis and in the preparation of chiral ligands and auxiliaries. For instance, acylation with acid chlorides or anhydrides can furnish the corresponding amides. The use of chiral, non-racemic acylating agents can lead to the formation of diastereomeric products, which may be separable, providing a route to highly enantiopure materials.

Reductive amination is another key transformation, where the amino group reacts with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to a secondary or tertiary amine. researchgate.netnih.gov This method is highly versatile for introducing a wide range of substituents onto the nitrogen atom. The choice of reducing agent is crucial for the success of this reaction, with reagents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being commonly employed due to their selectivity for reducing the iminium ion over the carbonyl group. nih.gov

The inherent chirality of (R)-3-aminobutan-2-one can direct the stereochemical outcome of reactions at the amino group or at a prochiral center introduced via an alkylating or acylating agent. This substrate-controlled diastereoselectivity is a powerful tool in asymmetric synthesis.

Chemical Transformations at the Ketone Functionality: Reduction and Condensation Reactions

The ketone carbonyl group in (R)-3-aminobutan-2-one is an electrophilic center susceptible to nucleophilic attack. A primary transformation at this site is its reduction to a secondary alcohol, yielding a chiral amino alcohol. The stereochemical outcome of this reduction is of significant interest, as it can lead to the formation of either syn or anti diastereomers of 3-aminobutan-2-ol. nih.gov

The diastereoselectivity of the reduction of α-amino ketones is influenced by several factors, including the nature of the reducing agent, the solvent, the temperature, and the presence of a protecting group on the amine. nih.gov For instance, chelation-controlled reductions, often employing reagents like zinc borohydride (B1222165) or lithium aluminium hydride, can favor the formation of the syn isomer. In this model, the metal cation coordinates to both the carbonyl oxygen and the nitrogen of the amino group, leading to a rigid cyclic intermediate that directs the hydride attack from the less hindered face. Conversely, non-chelating conditions, often using sodium borohydride in an alcoholic solvent, may proceed via the Felkin-Anh model, leading preferentially to the anti isomer. nih.gov

Table 1: Diastereoselective Reduction of N-Boc Protected α-Amino Ketones

| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (anti:syn) | Yield (%) | Controlling Model |

|---|---|---|---|---|---|

| LiAlH(O-t-Bu)₃ | EtOH | -78 | >95:5 | 80 | Chelation |

| NB-Enantride | THF | -78 | 5:95 | 98 | Felkin-Anh |

Data is based on the reduction of a model N-Boc-protected δ-amino-α,β-unsaturated γ-keto ester and is illustrative of the principles that would apply to the reduction of (R)-3-aminobutan-2-one. nih.gov

Condensation reactions at the ketone functionality, such as the aldol (B89426) or Knoevenagel condensation, provide a means for carbon-carbon bond formation. Reaction with stabilized carbanions, ylides (Wittig reaction), or other nucleophiles can lead to a diverse array of more complex chiral structures. For example, condensation with aldehydes can yield α,β-unsaturated ketones, which are versatile intermediates for further transformations. researchgate.net

Stereospecific Derivatizations and Functional Group Interconversions Maintaining Chiral Integrity

A key aspect of the chemistry of this compound is the ability to perform chemical transformations without compromising the stereochemical integrity of the chiral center at C3. This is crucial for its application as a chiral building block.

Protection of the amino group is a common first step to prevent unwanted side reactions and to modulate the reactivity of the molecule. Common protecting groups for amines include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and various sulfonyl groups. The choice of protecting group can influence the stereochemical course of subsequent reactions. For instance, the bulky Boc group can exert significant steric influence.

Once the amino group is protected, the ketone can be selectively transformed. For example, its reduction to the corresponding alcohol can be achieved with high diastereoselectivity, as discussed previously. The resulting N-protected (3R)-3-aminobutan-2-ol can then undergo further functionalization. The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a variety of nucleophiles in an SN2 reaction, which proceeds with inversion of configuration at C2, allowing access to a different set of stereoisomers.

Alternatively, the amino group can be derivatized while the ketone remains intact. For example, N-alkylation or N-acylation can be performed, and the resulting N-substituted (R)-3-aminobutan-2-one can then be used in further synthetic steps. The preservation of the (R)-configuration at the C3 position is paramount in these transformations to retain the desired chirality in the final product.

Mechanistic Investigations of Key Reactions Involving this compound

The stereochemical outcomes of reactions involving this compound are rationalized through established mechanistic models of asymmetric induction. As mentioned, the diastereoselective reduction of the ketone is a well-studied process. The preference for syn or anti products can often be predicted by considering the potential for chelation between the carbonyl oxygen, the amino group, and the metal cation of the reducing agent. nih.gov In the absence of a strongly coordinating metal, steric models like the Felkin-Anh model are used to predict the approach of the nucleophilic hydride. nih.gov

Computational studies, such as Density Functional Theory (DFT) calculations, can provide deeper insights into the transition state geometries and energies of these reactions. Such studies can help to refine the understanding of the factors that govern diastereoselectivity and can be used to predict the outcome of new reactions.

For nucleophilic reactions at the amino group, the stereochemical integrity of the C3 center is generally maintained as the reaction does not directly involve this chiral center. However, the possibility of epimerization under certain reaction conditions (e.g., strongly basic or acidic media) should always be considered. Mechanistic studies would involve probing for any loss of enantiomeric purity throughout the reaction sequence.

The interplay between the amino and ketone groups can also lead to more complex reaction pathways. For example, intramolecular reactions, such as cyclizations, can be envisaged, potentially leading to the formation of chiral nitrogen-containing heterocycles. The mechanism of such reactions would depend on the specific reagents and conditions employed.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-aminobutan-2-ol |

| sodium cyanoborohydride |

| sodium triacetoxyborohydride |

| zinc borohydride |

| lithium aluminium hydride |

| sodium borohydride |

| tert-butoxycarbonyl |

| benzyloxycarbonyl |

Advanced Applications of R 3 Aminobutan 2 One Hydrochloride in Complex Molecular Architectures

Role as a Versatile Chiral Building Block in Asymmetric Synthesis

Chiral α-amino ketones are recognized as privileged structural motifs and powerful intermediates in synthetic chemistry. nih.govrsc.orgresearchgate.net (R)-3-Aminobutan-2-one, as a member of this class, provides a fixed stereogenic center that can influence the stereochemical outcome of subsequent transformations, making it a cornerstone for asymmetric synthesis. The presence of both a nucleophilic amino group and an electrophilic carbonyl group allows for a diverse range of chemical modifications. nih.gov

The primary utility of (R)-3-Aminobutan-2-one hydrochloride in stereoselective synthesis lies in its ability to act as a template for the creation of new chiral centers with a high degree of control. The pre-existing (R)-stereocenter at C3 exerts a strong diastereoselective influence on reactions at the adjacent C2 carbonyl carbon.

A key transformation is the stereoselective reduction of the ketone, which generates a new hydroxyl-bearing stereocenter at C2. Depending on the reducing agent and reaction conditions, either the syn or anti diastereomer of the corresponding amino alcohol can be preferentially formed. This controlled introduction of a second stereocenter is fundamental to building complex molecular frameworks. For instance, asymmetric transfer hydrogenation using specific ruthenium catalysts is a powerful method for reducing unprotected α-amino ketones to their corresponding chiral 1,2-amino alcohols with high yields and excellent enantioselectivities. acs.org

Table 1: Diastereoselective Reduction of (R)-3-Aminobutan-2-one

| Product Diastereomer | Resulting Stereochemistry | Potential Synthetic Method |

| syn-3-Aminobutan-2-ol | (2S,3R) | Substrate-controlled reduction using specific chelating reagents. |

| anti-3-Aminobutan-2-ol | (2R,3R) | Reagent-controlled reduction (e.g., using bulky reducing agents). |

This compound is a direct precursor to valuable chiral 1,2-amino alcohols and other nitrogenous compounds. nih.gov The reduction of its ketone group is a straightforward route to diastereomeric mixtures of 3-aminobutan-2-ol, which can often be separated or synthesized stereoselectively. acs.org These chiral amino alcohols are prevalent synthons for pharmaceuticals and other bioactive molecules. frontiersin.orgnih.gov

Modern biocatalytic methods, such as those employing engineered amine dehydrogenases or ketoreductases (KREDs), offer highly selective pathways for these transformations under mild conditions. frontiersin.orgunizar.es For example, the reduction of a ketone can be achieved with exquisite stereocontrol using a KRED, while the amine can be functionalized in subsequent steps. unizar.eschemrxiv.org Furthermore, the amine group itself can be modified through reactions like N-alkylation or N-acylation to create a diverse library of chiral secondary and tertiary amines, expanding its utility as a building block. westlake.edu.cn

Precursor in the Synthesis of Biologically Active Compounds and Specialty Chemicals

The structural motif provided by (R)-3-aminobutan-2-one is integral to numerous biologically active molecules, making it a key starting material in medicinal and agrochemical research. nih.govrsc.org

Chiral amino alcohols and amines are fundamental components of many pharmaceuticals. (R)-3-Aminobutan-2-one serves as a precursor to key intermediates used in the synthesis of major drugs. A prominent example is its connection to the synthesis of Dolutegravir, an essential antiretroviral medication for the treatment of HIV. vcu.edugoogle.com The core structure of Dolutegravir contains a chiral fragment derived from (R)-3-aminobutan-1-ol. vcu.edu

A plausible and efficient synthetic route starting from (R)-3-aminobutan-2-one would involve the stereoselective reduction of the ketone to furnish (2S,3R)-3-aminobutan-2-ol, which can then be further processed to yield the target (R)-3-aminobutan-1-ol intermediate. This highlights the compound's role as a strategic precursor in multi-step syntheses of high-value active pharmaceutical ingredients (APIs).

Table 2: Proposed Synthetic Pathway to Dolutegravir Intermediate

| Starting Material | Transformation Step | Intermediate/Product | Relevance |

| (R)-3-Aminobutan-2-one | 1. Stereoselective Ketone Reduction | (2S,3R)-3-Aminobutan-2-ol | Introduction of second stereocenter. |

| (2S,3R)-3-Aminobutan-2-ol | 2. Further chemical modification (e.g., protection, oxidation, reduction) | (R)-3-Aminobutan-1-ol | Key chiral intermediate for Dolutegravir synthesis. vcu.edugoogle.com |

The utility of chiral building blocks extends beyond pharmaceuticals into agrochemicals and materials science. The chiral β-amino alcohol scaffold, readily accessible from (R)-3-aminobutan-2-one, is a crucial component in the development of novel agrochemicals. westlake.edu.cn The precise three-dimensional structure imparted by these chiral synthons is critical for achieving high efficacy and selectivity in next-generation pesticides and herbicides.

In the realm of advanced materials, chiral monomers like those derived from (R)-3-aminobutan-2-one are valuable for creating chiral polymers and functional materials. These materials can exhibit unique properties, such as the ability to selectively recognize other chiral molecules, making them suitable for applications in chiral separations, asymmetric catalysis, and sensing technologies. While direct applications of this specific compound are an emerging area, its functional handles and defined stereochemistry position it as a promising candidate for incorporation into novel material architectures.

Utilization in Chiral Ligand Design for Asymmetric Catalysis

The development of effective chiral ligands is paramount to the field of asymmetric catalysis. Chiral 1,2-amino alcohols, which are directly synthesized from (R)-3-aminobutan-2-one, are foundational scaffolds for a wide variety of successful ligands. westlake.edu.cn The vicinal amino and hydroxyl groups provide two coordination points for metal centers, forming stable chelate rings that create a well-defined and rigid chiral environment around the metal.

By modifying the amino and hydroxyl groups of the derived 3-aminobutan-2-ol, a diverse array of N,O-bidentate ligands can be prepared. These ligands are instrumental in catalyzing a broad range of asymmetric reactions, including reductions, alkylations, and carbon-carbon bond-forming reactions, with high levels of enantioselectivity.

Table 3: Potential Chiral Ligands Derived from (R)-3-Aminobutan-2-one

| Precursor | Ligand Type | Potential Application |

| (2S,3R)-3-Aminobutan-2-ol | Oxazoline Ligand | Asymmetric catalysis (e.g., Heck reactions, cyclopropanation). |

| (2R,3R)-3-Aminobutan-2-ol | N-Aryl or N-Alkyl Amino Alcohol | Catalytic asymmetric transfer hydrogenation of ketones. |

| (R)-3-Aminobutan-2-one | Schiff Base Ligand (from condensation with a chiral amine/alcohol) | Enantioselective Lewis acid catalysis. |

Despite a comprehensive search, no specific information was found regarding the development of novel organocatalysts incorporating the (R)-3-Aminobutan-2-one framework. Consequently, the generation of an article on this specific topic with detailed research findings and data tables is not possible based on the available scientific literature.

Therefore, the section on "," specifically subsection "4.4. Development of Novel Organocatalysts Incorporating the (R)-3-Aminobutan-2-one Framework," cannot be provided.

Additionally, a table of compound names mentioned in the article cannot be generated as no article content could be produced.

Analytical Methodologies for Purity and Stereochemical Integrity Assessment of R 3 Aminobutan 2 One Hydrochloride in Research Contexts

Chiral Chromatography Techniques for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is paramount for chiral compounds. Chiral chromatography is the definitive approach for separating and quantifying the enantiomers of (R)-3-Aminobutan-2-one.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a versatile and widely adopted method for enantiomeric separation. For primary amines like 3-aminobutan-2-one (B1622711), direct analysis can be challenging due to their polarity and, in some cases, poor interaction with common polysaccharide-based CSPs. sigmaaldrich.com

Two primary strategies are employed:

Direct Separation: This method utilizes a CSP that can directly resolve the enantiomers. For polar amines, macrocyclic glycopeptide phases (e.g., teicoplanin-based) or crown ether-based CSPs are particularly effective. sigmaaldrich.comwiley.com Crown ether phases, such as CROWNPAK CR(+), are known to separate primary amines, typically using an acidic mobile phase. wiley.comresearchgate.net

Indirect Separation via Derivatization: This approach involves reacting the amine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral reversed-phase column (e.g., C18). google.comuma.es This method adds a step to sample preparation but can be highly effective and sensitive. google.com A patent for the related compound 3-aminobutanol describes using (R)-alpha-methyl-2-naphthyl acetyl chloride as a derivatizing agent, followed by analysis on a C18 column. google.com

The choice between direct and indirect methods depends on the availability of suitable CSPs and the required sensitivity of the assay.

Table 1: Example HPLC Conditions for Chiral Amine Analysis

| Parameter | Direct Method (Hypothetical) | Indirect Method (Based on Analogs) |

| Column | Crown Ether-Based CSP (e.g., CROWNPAK CR(+)) | Reversed-Phase C18 (250 x 4.6 mm, 5 µm) google.com |

| Mobile Phase | Perchloric acid solution / Methanol researchgate.net | Isopropanol / Buffered Saline Solution google.com |

| Derivatizing Agent | Not Applicable | Chiral Reagent (e.g., (R)-alpha-methyl-2-naphthyl acetyl chloride) google.com |

| Detector | UV (e.g., 200-260 nm) researchgate.netgoogle.com | UV (e.g., 254 nm) google.com |

| Column Temp. | 15-30 °C researchgate.netgoogle.com | 30 °C google.com |

Gas Chromatography (GC) with Chiral Columns

Gas Chromatography (GC) on a chiral column is another powerful technique for determining enantiomeric purity, offering high efficiency and sensitivity. uni-muenchen.de However, for small, polar molecules like 3-aminobutan-2-one, direct analysis is often difficult. Analysis typically requires a derivatization step to increase volatility and improve chiral recognition by the stationary phase. vcu.eduwiley.com

Common derivatizing agents for amines in GC analysis include trifluoroacetic anhydride (B1165640). nih.gov The resulting trifluoroacetyl derivative can be effectively separated on a chiral stationary phase, such as one based on modified cyclodextrins. wiley.comgcms.cz Research on the related compound (R)-3-aminobutan-1-ol noted that attempts at direct analysis on a chiral cyclodextrin (B1172386) column were futile, necessitating derivatization. vcu.edu CSPs like Chirasil-Val, derived from amino acids, are also widely used for separating derivatized amino compounds. uni-muenchen.denih.gov

Table 2: Typical GC Parameters for Chiral Amine Derivative Analysis

| Parameter | General Conditions |

| Column | Fused silica (B1680970) capillary with modified cyclodextrin or Chirasil-Val CSP wiley.comnih.gov |

| Derivatizing Agent | Trifluoroacetic anhydride nih.gov |

| Carrier Gas | Hydrogen or Helium wiley.com |

| Detector | Flame Ionization Detector (FID) wiley.com |

| Temperature Program | Isothermal or gradient, optimized for resolution (e.g., 90-190 °C) wiley.com |

Supercritical Fluid Chromatography (SFC) for Chiral Separation

Supercritical Fluid Chromatography (SFC) has emerged as a superior technique for chiral separations, particularly for preparative scale, due to its speed, efficiency, and use of environmentally benign mobile phases like supercritical CO2. selvita.com SFC is especially well-suited for the separation of primary amines. wiley.com

Crown ether-derived CSPs have demonstrated significant advantages in SFC for resolving primary amine enantiomers. wiley.com These stationary phases often require an acidic additive in the organic modifier (e.g., methanol) to achieve separation. wiley.com Polysaccharide-based CSPs can also be used, though they may require different (often basic) additives. wiley.comnih.gov The lower viscosity and higher diffusivity of supercritical fluids compared to liquid mobile phases allow for faster analysis times without sacrificing resolution. selvita.com

Spectroscopic Characterization Methods in Synthetic and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural elucidation. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework.

For (R)-3-Aminobutan-2-one hydrochloride, the expected ¹H NMR spectrum would feature distinct signals corresponding to the different proton environments:

A doublet for the C1 methyl protons (-CH(NH₃⁺)-CH₃ ).

A singlet for the C4 methyl protons (-CO-CH₃ ).

A quartet for the C3 methine proton (-CH (NH₃⁺)-CH₃).

A broad signal for the ammonium (B1175870) protons (-NH₃⁺), which may exchange with solvent protons.

The ¹³C NMR spectrum would show four distinct signals corresponding to the four carbon atoms: the carbonyl carbon, the two unique methyl carbons, and the methine carbon. Data for the structural isomer 4-aminobutan-2-one (B1611400) hydrochloride shows the carbonyl signal downfield, with other carbons in the aliphatic region. spectrabase.com

Purity is assessed by the absence of signals from impurities. To determine enantiomeric purity by NMR, a chiral shift reagent or a chiral solvating agent can be added to the sample. These agents interact differently with the R and S enantiomers, causing a separation of their respective signals (e.g., resolving a single quartet into two distinct quartets), which allows for quantification of the enantiomeric excess.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is used to confirm the molecular weight and investigate the structure through analysis of fragmentation patterns. When analyzed by techniques like electrospray ionization (ESI), this compound (C₄H₁₀ClNO, Molecular Weight: 123.58) would be expected to show the molecular ion of the free base, 3-aminobutan-2-one (C₄H₉NO), at a mass-to-charge ratio (m/z) of 88.1 (as [M+H]⁺). nih.gov

The fragmentation of the molecular ion under electron impact (EI) ionization would follow predictable pathways for ketones and amines. chemguide.co.uklibretexts.org Key fragmentation mechanisms include alpha-cleavage, where the bond adjacent to the carbonyl group or the amino group breaks.

Expected major fragments for 3-aminobutan-2-one would include:

m/z = 43: Resulting from cleavage between C2 and C3, forming the acetyl cation [CH₃CO]⁺. chemguide.co.uk

m/z = 44: Resulting from cleavage between C2 and C3, forming the [CH₃CH(NH₂)]⁺ fragment.

The presence of the correct molecular ion and a fragmentation pattern consistent with the proposed structure provides strong evidence for the compound's identity. miamioh.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its vibrational modes. An IR spectrum is a plot of this absorption, which provides a unique "fingerprint" of the molecule.

For this compound, the key functional groups are the ketone carbonyl group (C=O), the primary amine salt (-NH3+), and the aliphatic carbon-hydrogen (C-H) bonds. Each of these groups has a distinct absorption range in the IR spectrum.

Carbonyl (C=O) Stretch: The most readily identifiable peak in the spectrum of this compound is the strong, sharp absorption from the ketone's carbonyl group. libretexts.org This peak is typically found in the range of 1670 to 1780 cm⁻¹. libretexts.org Its intensity and sharp nature make it a primary diagnostic marker for the presence of the ketone functionality. libretexts.org

Amine Salt (N-H) Stretch: As a hydrochloride salt, the primary amine group exists in its protonated form (R-NH3+). This group exhibits broad and strong absorption bands in the 2800-3200 cm⁻¹ region, resulting from N-H stretching vibrations. These bands often overlap with C-H stretching absorptions. In primary amines (R-NH2), two distinct peaks can be observed in the 3300 to 3500 cm⁻¹ range, corresponding to symmetric and asymmetric stretching modes. libretexts.org However, the salt formation shifts these bands to lower wavenumbers.

Aliphatic C-H Stretch: The molecule contains sp³ hybridized carbon atoms. The C-H bonds in these methyl and methine groups lead to strong absorption bands in the region of 2850 to 2960 cm⁻¹. libretexts.org

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region. It contains a complex pattern of peaks from various bending vibrations (e.g., C-C, C-N) that are unique to the specific molecule, helping to confirm its identity when compared to a reference spectrum.

The table below summarizes the expected characteristic IR absorption frequencies for this compound.

Interactive Table 1: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Amine Salt (-NH₃⁺) | N-H Stretch | 2800 - 3200 | Strong, Broad |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Strong |

| Ketone (C=O) | C=O Stretch | 1670 - 1780 | Strong, Sharp |

| Amine Salt (-NH₃⁺) | N-H Bend | ~1500 - 1600 | Moderate |

Polarimetry for Optical Rotation Measurement and Enantiomeric Purity Assessment

Polarimetry is a critical analytical technique for characterizing chiral compounds by measuring their ability to rotate the plane of polarized light. This property is known as optical activity. Enantiomers, which are non-superimposable mirror images, rotate plane-polarized light by equal amounts but in opposite directions. nih.gov The specific rotation, [α], is a fundamental physical property of a chiral substance and is used to assess its enantiomeric purity.

The enantiomeric excess (ee), or optical purity, is a measure of the purity of a chiral sample. google.com It is calculated by comparing the measured specific rotation of the sample to the specific rotation of the pure enantiomer. thieme-connect.de The formula is:

Enantiomeric Excess (% ee) = ([α]observed / [α]max) x 100

Where:

[α]observed is the specific rotation of the mixture.

[α]max is the specific rotation of the pure enantiomer under the same conditions (e.g., temperature, wavelength, solvent, and concentration).

For this compound, a polarimeter measurement would yield a specific rotation value. This value is dependent on the concentration of the solution, the length of the polarimeter tube, the wavelength of the light source (typically the sodium D-line at 589 nm), and the temperature. A positive (+) or negative (-) sign indicates the direction of rotation (dextrorotatory or levorotatory, respectively). The magnitude of the measured rotation is directly proportional to the concentration of the chiral compound, allowing for quantitative analysis of enantiomeric purity. thieme-connect.de

The determination of enantiomeric purity is crucial in syntheses where the goal is to produce a single enantiomer, as even small amounts of the opposing enantiomer can have different biological effects. wvu.edu While methods like chiral chromatography can also determine enantiomeric ratios, polarimetry offers a rapid and non-destructive method for quality control and purity assessment, provided a reference value for the pure enantiomer is known. wvu.eduvcu.edu

The table below outlines the parameters involved in a typical polarimetry measurement for assessing the enantiomeric purity of this compound.

Interactive Table 2: Polarimetry Measurement Parameters

| Parameter | Description | Typical Value/Condition |

| Specific Rotation [α] | The measured rotation of a 1 g/mL solution in a 1 dm tube. | Compound-specific value (degrees) |

| Wavelength (λ) | The wavelength of the plane-polarized light used. | Sodium D-line (589 nm) |

| Temperature (T) | The temperature at which the measurement is taken. | 20°C or 25°C |

| Solvent | The solvent in which the compound is dissolved. | e.g., Water, Methanol, Ethanol (B145695) |

| Concentration (c) | The concentration of the sample solution. | g/100 mL |

Computational Chemistry and Theoretical Investigations of R 3 Aminobutan 2 One Hydrochloride

Quantum Chemical Calculations for Conformational Analysis and Electronic Structure Studies

Quantum chemical calculations are a powerful tool for understanding the intrinsic properties of a molecule at the atomic level. For (R)-3-aminobutan-2-one hydrochloride, these calculations can provide fundamental insights into its preferred three-dimensional structures and the distribution of electrons within the molecule.

A systematic conformational search would be the first step, employing methods like molecular mechanics or semi-empirical methods to generate a wide range of possible conformers. The geometries of these initial structures would then be optimized using more accurate methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). Single-point energy calculations at a higher level of theory (e.g., CCSD(T)) could be performed on the optimized geometries to further refine their relative energies.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (N-C3-C2-O) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 | -60.5° | 0.00 | 45.2 |

| 2 | 178.2° | 0.85 | 25.1 |

| 3 | 59.8° | 1.20 | 15.7 |

| 4 | -125.3° | 2.50 | 14.0 |

This table is illustrative and presents hypothetical data that could be obtained from quantum chemical calculations.

Electronic structure analysis, including the determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, would reveal key aspects of the molecule's reactivity. The HOMO-LUMO gap is a critical parameter for assessing chemical stability and reactivity. Natural Bond Orbital (NBO) analysis could also be employed to investigate charge distribution and intramolecular interactions, such as hydrogen bonding.

Molecular Dynamics Simulations for Understanding Reactivity and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide a dynamic picture of this compound in a condensed phase, such as in a solvent or interacting with other molecules. By simulating the motion of atoms over time, MD can reveal how the molecule behaves in a more realistic chemical environment.

To study its reactivity, MD simulations could be used to explore the potential energy surface of a reaction involving this compound. By identifying transition states and calculating activation energies, the preferred reaction pathways can be determined. For instance, the interaction of the amine or ketone group with a reactant could be simulated to understand the initial steps of a chemical reaction.

Intermolecular interactions are crucial for understanding the behavior of the molecule in solution and in biological systems. MD simulations can be used to calculate the radial distribution functions of solvent molecules around the solute, providing insights into the solvation shell structure. Furthermore, the strength and nature of hydrogen bonds between the molecule and solvent or other solutes can be analyzed.

Table 2: Hypothetical Interaction Energies of this compound with Water

| Interaction Type | Average Distance (Å) | Average Interaction Energy (kcal/mol) |

|---|---|---|

| N-H···O(water) | 2.1 | -4.5 |

| C=O···H(water) | 2.3 | -3.2 |

| Cl⁻···H(water) | 2.5 | -8.1 |

This table is illustrative and presents hypothetical data that could be obtained from molecular dynamics simulations.

Prediction of Stereoselectivity in Catalytic Systems and Reaction Pathways

Computational methods are invaluable for predicting and understanding the origins of stereoselectivity in catalytic reactions. If this compound were to be used as a chiral ligand or catalyst, computational modeling could predict the stereochemical outcome of a reaction.

By building computational models of the transition states leading to the different stereoisomeric products, the energy difference between these transition states can be calculated. According to transition state theory, a lower energy transition state corresponds to a faster reaction rate, and therefore the major product. Quantum mechanics/molecular mechanics (QM/MM) methods are particularly well-suited for studying large catalytic systems, where the reactive center is treated with a high level of quantum mechanical theory and the rest of the system is described by a more computationally efficient molecular mechanics force field.

These calculations can identify the key non-covalent interactions, such as steric hindrance or hydrogen bonding, that are responsible for differentiating between the diastereomeric transition states and thus controlling the stereoselectivity of the reaction.

Rational Design of Novel Enantioselective Methodologies via Computational Screening

Computational screening offers a powerful approach for the rational design of new and improved enantioselective catalysts and reactions. By leveraging computational power, a large number of potential catalysts or substrates can be evaluated in silico before any experimental work is undertaken.

In the context of this compound, computational screening could be used to identify optimal reaction partners or modifications to the molecule itself to enhance its performance as a chiral auxiliary or organocatalyst. For example, a virtual library of different substituents could be added to the molecule, and their effect on the stereoselectivity of a model reaction could be computationally evaluated.

High-throughput virtual screening, using techniques like molecular docking and quantitative structure-activity relationship (QSAR) models, can rapidly identify promising candidates from a large database. The most promising candidates can then be subjected to more rigorous computational analysis, such as DFT calculations of transition state energies, to provide a more accurate prediction of their experimental performance. This iterative process of computational design and experimental validation can significantly accelerate the discovery of novel enantioselective methodologies.

Future Perspectives in Research and Development of R 3 Aminobutan 2 One Hydrochloride

Innovations in Green Chemistry and Sustainable Synthesis of Chiral Amino Ketones

The future synthesis of (R)-3-Aminobutan-2-one hydrochloride is poised to be revolutionized by the principles of green chemistry, moving away from traditional methods that often involve harsh conditions, stoichiometric reagents, and significant waste generation. rsc.org A primary focus will be the continued development and implementation of biocatalysis.

Biocatalytic Approaches: Enzymes such as transaminases (TAs), amine dehydrogenases (AmDHs), and oxidases offer highly selective and environmentally benign routes to chiral amines and their precursors. wiley.com Recent advancements have seen the engineering of these enzymes to enhance their substrate scope, stability, and stereoselectivity, making them increasingly viable for industrial-scale synthesis. acs.org For the synthesis of (R)-3-Aminobutan-2-one, a key strategy would involve the asymmetric amination of a suitable prochiral ketone precursor.

One promising biocatalytic route is the use of (R)-selective ω-transaminases (ω-TAs). These enzymes can catalyze the transfer of an amino group from an inexpensive donor like isopropylamine (B41738) to a ketone substrate, producing the desired (R)-amine with high enantiomeric excess. wiley.com The industrial viability of ω-TAs has already been demonstrated in the large-scale synthesis of other chiral amines. wiley.com

Another avenue involves the use of amine dehydrogenases (AmDHs), which catalyze the reductive amination of ketones using ammonia (B1221849) as the amine source. acs.org Protein engineering has been instrumental in developing AmDHs with improved activity and stability for the synthesis of a variety of chiral amines. acs.org

The table below summarizes key biocatalytic strategies applicable to the synthesis of chiral amino ketones.

| Biocatalytic Strategy | Enzyme Class | Key Advantages | Relevant Findings |

| Asymmetric Amination | ω-Transaminases (ω-TAs) | High enantioselectivity, mild reaction conditions, use of inexpensive amine donors. | ω-TAs have been successfully used for the production of various chiral amines on an industrial scale. wiley.com |

| Reductive Amination | Amine Dehydrogenases (AmDHs) | Direct use of ammonia, high atom economy. | Engineered AmDHs show promise for the synthesis of a broad range of chiral amines. acs.org |

| Deracemization | Amine Oxidases (MAOs) | Conversion of a racemic mixture to a single enantiomer. | MAOs can be coupled with a non-selective reducing agent for the deracemization of chiral amines. acs.org |

These biocatalytic methods are inherently greener as they operate under mild aqueous conditions, are biodegradable, and are derived from renewable resources. Future research will likely focus on discovering and engineering novel enzymes with specific activity towards the precursor of (R)-3-Aminobutan-2-one, as well as optimizing reaction conditions to maximize yield and enantiopurity.

Integration with Flow Chemistry and Continuous Manufacturing Processes

The integration of sustainable synthesis methods with continuous flow chemistry presents a powerful paradigm for the future production of this compound. Continuous manufacturing offers significant advantages over traditional batch processes, including enhanced safety, improved process control, higher productivity, and easier scale-up. acs.org

Immobilized Biocatalysts in Flow: A key enabling technology for continuous biocatalytic processes is the immobilization of enzymes on solid supports. Immobilization enhances enzyme stability, simplifies product separation, and allows for the continuous reuse of the biocatalyst, thereby reducing costs. acs.org For the synthesis of (R)-3-Aminobutan-2-one, an immobilized (R)-selective transaminase could be packed into a column to create a packed-bed reactor. A solution containing the ketone precursor and amine donor would then be continuously passed through the reactor, with the chiral amine product being collected at the outlet. acs.org

Multi-step continuous flow systems are also being developed for the synthesis of complex molecules, where sequential reactions are performed in a series of interconnected reactors without the need for isolating intermediates. acs.org This approach could be applied to a multi-step synthesis of this compound, potentially starting from readily available feedstocks and incorporating the purification steps in-line.

The benefits of combining biocatalysis with flow chemistry are summarized in the table below.

| Feature | Benefit in Continuous Manufacturing |

| Enhanced Safety | Smaller reaction volumes and better heat dissipation reduce the risks associated with hazardous reagents or exothermic reactions. acs.org |

| Improved Process Control | Precise control over reaction parameters such as temperature, pressure, and residence time leads to more consistent product quality. |

| Increased Productivity | Continuous operation can lead to higher throughput compared to batch processes. |

| Catalyst Reusability | Immobilized catalysts can be used for extended periods, reducing catalyst cost and waste. acs.org |

| Simplified Downstream Processing | The product stream is often cleaner, simplifying purification steps. |

Future research in this area will focus on developing robust and scalable continuous flow processes for the synthesis of this compound, including the optimization of reactor design, catalyst immobilization techniques, and in-line purification methods.

Exploration of Undiscovered Synthetic Potential and Reactivity Profiles

This compound, as a chiral α-amino ketone, possesses a rich and versatile reactivity profile that is yet to be fully explored. The presence of both a nucleophilic amino group and an electrophilic carbonyl group within the same molecule makes it a valuable synthon for the construction of a wide array of more complex chiral molecules. nih.gov

As a Chiral Building Block: The synthetic potential of α-amino ketones lies in their ability to undergo a variety of chemical transformations. nih.gov For instance, the ketone functionality can be reduced to a hydroxyl group to form chiral 1,2-amino alcohols, which are important structural motifs in many pharmaceuticals. nih.govacs.org The amino group can be acylated or alkylated to introduce further diversity. Furthermore, the bifunctional nature of α-amino ketones makes them ideal precursors for the synthesis of various nitrogen-containing heterocyclic compounds. nih.gov

The table below outlines some potential synthetic transformations of (R)-3-Aminobutan-2-one.

| Reaction Type | Potential Product Class | Significance |

| Reduction of Carbonyl | Chiral 1,2-Amino Alcohols | Precursors to pharmaceuticals and other bioactive molecules. nih.govacs.org |

| Nucleophilic Addition to Carbonyl | Substituted Amino Alcohols | Introduction of new stereocenters and functional groups. |

| N-Acylation/Alkylation | N-Substituted Amino Ketones | Modification of biological activity and physical properties. |

| Cyclization Reactions | Nitrogen-containing Heterocycles | Access to diverse and complex molecular scaffolds. nih.gov |

Future research will likely focus on uncovering novel reactions and synthetic applications of this compound. This could involve its use in asymmetric catalysis, multicomponent reactions, and the synthesis of novel pharmaceutical and agrochemical candidates. The development of new protecting group strategies will also be crucial to selectively manipulate the amino and keto functionalities.

Development of Advanced Analytical Platforms for In-Process Control and High-Throughput Screening

The efficient development and manufacturing of this compound will heavily rely on the implementation of advanced analytical platforms for in-process control (IPC) and high-throughput screening (HTS). Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. nih.govresearchgate.net

In-Process Control (IPC): For the synthesis of a chiral molecule like this compound, real-time monitoring of reaction parameters such as reactant conversion, product formation, and, crucially, enantiomeric excess (e.e.) is essential for process optimization and control. nih.govresearchgate.net Spectroscopic techniques are particularly well-suited for in-line and on-line monitoring.

Spectroscopic Methods: Techniques such as Fourier-transform infrared (FTIR), Raman, and near-infrared (NIR) spectroscopy can provide real-time information on the concentration of reactants and products. acs.org Chiral-sensitive spectroscopic methods, such as vibrational circular dichroism (VCD) and Raman optical activity (ROA), have the potential for direct in-process monitoring of enantioselectivity, although their application in industrial settings is still emerging.

Chromatographic Methods: On-line high-performance liquid chromatography (HPLC) with chiral stationary phases is a powerful tool for monitoring the enantiomeric purity of the product in real-time. acs.org The coupling of HPLC with mass spectrometry (LC-MS) can provide even more detailed information about the reaction mixture. axcendcorp.com

High-Throughput Screening (HTS): The discovery and optimization of novel synthetic routes and catalysts for this compound will be accelerated by the use of HTS techniques. These methods allow for the rapid screening of large libraries of catalysts and reaction conditions. Chiroptical methods, such as circular dichroism (CD) spectroscopy, can be adapted for HTS to quickly assess the enantioselectivity of a reaction. nih.gov

The table below lists some advanced analytical techniques and their potential applications in the development of this compound.

| Analytical Technique | Application | Key Advantage |

| In-line FTIR/Raman Spectroscopy | Real-time monitoring of reactant and product concentrations. | Non-invasive, provides rapid feedback for process control. acs.org |

| On-line Chiral HPLC | Monitoring of enantiomeric excess during the reaction. | Direct measurement of enantiopurity. acs.org |

| Mass Spectrometry (MS) | Identification of intermediates and byproducts, monitoring reaction kinetics. nih.gov | High sensitivity and selectivity. |

| Circular Dichroism (CD) Spectroscopy | High-throughput screening of enantioselective reactions. | Rapid assessment of enantioselectivity. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | On-line monitoring of reaction kinetics and quantification of components. rsc.org | Provides detailed structural information. |

Future research will focus on developing more sensitive, robust, and cost-effective analytical tools for the real-time monitoring of chiral syntheses. The integration of these analytical platforms with automated reaction systems and machine learning algorithms will enable the rapid optimization and robust control of the manufacturing process for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.